molecular formula C16H21N3O3 B14933712 1-(3-Methoxyphenyl)-4-(piperazin-1-ylcarbonyl)pyrrolidin-2-one

1-(3-Methoxyphenyl)-4-(piperazin-1-ylcarbonyl)pyrrolidin-2-one

Katalognummer: B14933712
Molekulargewicht: 303.36 g/mol
InChI-Schlüssel: FUUHGRQISVZCTI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Methoxyphenyl)-4-(piperazinocarbonyl)-2-pyrrolidinone is a complex organic compound that belongs to the class of piperazine derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxyphenyl)-4-(piperazinocarbonyl)-2-pyrrolidinone typically involves multiple steps, starting with the preparation of the core piperazine structure. One common method involves the reaction of 3-methoxyphenylamine with piperazine under controlled conditions to form the intermediate 1-(3-methoxyphenyl)piperazine. This intermediate is then reacted with a suitable carbonyl compound, such as 2-pyrrolidinone, under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-Methoxyphenyl)-4-(piperazinocarbonyl)-2-pyrrolidinone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents such as alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of alkylated derivatives.

Wissenschaftliche Forschungsanwendungen

1-(3-Methoxyphenyl)-4-(piperazinocarbonyl)-2-pyrrolidinone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(3-Methoxyphenyl)-4-(piperazinocarbonyl)-2-pyrrolidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(3-Methoxyphenyl)piperazine: Shares a similar core structure but lacks the pyrrolidinone moiety.

    4-(Piperazinocarbonyl)-2-pyrrolidinone: Similar structure but without the methoxyphenyl group.

Uniqueness

1-(3-Methoxyphenyl)-4-(piperazinocarbonyl)-2-pyrrolidinone is unique due to the combination of its methoxyphenyl, piperazine, and pyrrolidinone groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Eigenschaften

Molekularformel

C16H21N3O3

Molekulargewicht

303.36 g/mol

IUPAC-Name

1-(3-methoxyphenyl)-4-(piperazine-1-carbonyl)pyrrolidin-2-one

InChI

InChI=1S/C16H21N3O3/c1-22-14-4-2-3-13(10-14)19-11-12(9-15(19)20)16(21)18-7-5-17-6-8-18/h2-4,10,12,17H,5-9,11H2,1H3

InChI-Schlüssel

FUUHGRQISVZCTI-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)N3CCNCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.